molecular formula C9H17BrN2 B1365405 1-Methyl-3-pentylimidazolium bromide

1-Methyl-3-pentylimidazolium bromide

Cat. No.: B1365405
M. Wt: 233.15 g/mol
InChI Key: PXFKRXXEFJDOMO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution and Significance of Imidazolium-Based Ionic Liquids in Chemical Sciences

Among the various classes of ionic liquids, those based on the imidazolium (B1220033) cation have become particularly prominent in chemical sciences. The popularity of the imidazolium framework stems from its aromatic character, which contributes to the stability of the cation, and the relative ease with which its properties can be modified. The structure of the 1,3-dialkylimidazolium cation allows for systematic variation of the alkyl chains at the N1 and N3 positions. This "tunability" is a cornerstone of ionic liquid research, as altering the length and nature of these alkyl groups significantly influences the resulting IL's physicochemical properties, such as viscosity, density, conductivity, and miscibility with other solvents.

The imidazole (B134444) class of ionic liquids is a major focus in research and applications. isroset.org For instance, various 1-alkyl-3-methylimidazolium bromide compounds, including those with propyl, butyl, and hexyl chains, have been synthesized and studied, often using microwave irradiation to promote efficient and green synthesis. isroset.org This extensive research has established imidazolium-based ILs as highly effective media for chemical reactions, enabling faster reaction times, higher yields, and simpler product isolation procedures under mild conditions. isroset.org

Academic Context of 1-Methyl-3-pentylimidazolium Bromide within Ionic Liquid Research

This compound, often abbreviated as [C5MIM]Br or [pmIm]Br, is a specific member of the imidazolium-based ionic liquid family. It serves as a valuable subject in academic studies due to its characteristic properties as both a versatile solvent and a functional material. chemimpex.comroco.global Its physical and chemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 343851-31-0 chemimpex.com
Molecular Formula C₉H₁₇BrN₂ chemimpex.comnih.gov
Molecular Weight 233.15 g/mol chemimpex.comnih.gov
Appearance Colorless to slightly brown clear liquid chemimpex.com
Density 1.26 g/mL chemimpex.com

| Refractive Index | n20D 1.53 chemimpex.com |

This data is compiled from multiple sources. chemimpex.comnih.gov

Research has demonstrated the utility of this compound as a reaction medium in green chemistry. For example, it has been successfully used in the synthesis of 2-phenylbenzoxazole. isroset.org In this application, the ionic liquid acts as a non-toxic and non-corrosive solvent, facilitating the reaction under microwave irradiation without the need for a separate catalyst. isroset.org The synthesis of the ionic liquid itself can be achieved through the reaction of 1-methylimidazole (B24206) and n-pentyl bromide, also utilizing microwave irradiation for an efficient process. isroset.org This positions [C5MIM]Br as a sustainable alternative to traditional solvents, capable of enhancing reaction efficiency while reducing environmental impact. chemimpex.com

Table 2: Research Application Example: Synthesis of 2-phenylbenzoxazole

Reactants Reaction Medium Conditions Key Advantages

Scope and Research Imperatives for this compound

The scope of academic inquiry into this compound is expanding, driven by its favorable properties and potential for innovation across multiple scientific domains. Current and future research imperatives focus on several key areas:

Green Chemistry: A primary research thrust is the continued exploration and optimization of [C5MIM]Br as a green solvent and catalyst in a wider range of organic syntheses. The goal is to develop more sustainable chemical processes that minimize waste and energy consumption. chemimpex.comisroset.org

Energy Storage: There is significant interest in the application of this compound in energy technologies. chemimpex.com Research is directed towards its use in formulating electrolytes for advanced batteries and supercapacitors, where its ionic nature and stability can facilitate efficient ion transport and improve device performance and longevity. chemimpex.com

Materials Science and Nanotechnology: The compound is being investigated for its role in the synthesis of novel nanomaterials. chemimpex.com Its properties as a solvent and stabilizer can be harnessed to control the formation and structure of nanoparticles, which are crucial for developing advanced materials in electronics and medicine. chemimpex.com

Thermodynamic Studies: A fundamental understanding of the thermodynamic properties of [C5MIM]Br, particularly in aqueous mixtures, is crucial for its application. roco.global Further research is needed to fully characterize its behavior in different environments to predict and control its performance in various applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17BrN2

Molecular Weight

233.15 g/mol

IUPAC Name

1-methyl-3-pentylimidazol-1-ium;bromide

InChI

InChI=1S/C9H17N2.BrH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

PXFKRXXEFJDOMO-UHFFFAOYSA-M

Canonical SMILES

CCCCCN1C=C[N+](=C1)C.[Br-]

Pictograms

Irritant

Origin of Product

United States

Synthesis and Characterization Methodologies for 1 Methyl 3 Pentylimidazolium Bromide

Synthetic Pathways and Reaction Conditions

The synthesis of 1-methyl-3-pentylimidazolium bromide can be achieved through several routes, each with distinct advantages concerning reaction time, yield, and environmental impact. Key methods include direct alkylation and microwave-assisted synthesis.

Direct Alkylation Routes for this compound Synthesis

The most common and straightforward method for synthesizing this compound is through a direct alkylation reaction, which is a type of quaternization. nih.gov This SN2 substitution reaction involves the nucleophilic attack of the nitrogen atom on the imidazole (B134444) ring of 1-methylimidazole (B24206) on the electrophilic carbon of an alkyl halide. nih.gov

The primary reactants for this synthesis are 1-methylimidazole and 1-bromopentane (B41390) (also known as n-pentyl bromide). The reaction is typically carried out by mixing the two reactants, often in a 1:1 molar ratio, and heating the mixture to facilitate the reaction. google.com The reaction can be performed without a solvent or by using a polar aprotic solvent like acetonitrile (B52724) to facilitate the dissolution of reactants. nih.gov

Reaction conditions can vary. For instance, similar syntheses of 1-alkyl-3-methylimidazolium bromides have been performed by refluxing the reactants for extended periods, sometimes up to 48 hours, to ensure maximum yield. nih.gov Another approach involves heating the mixture at a controlled temperature, such as 60°C to 80°C, for 24 hours under an inert atmosphere with vigorous stirring. nih.govisroset.org The reaction is exothermic, and for larger-scale syntheses, cooling may be necessary to control the reaction rate. ku.edu

Upon completion, a viscous liquid or a solid product is formed. The crude product is then typically washed with a non-polar solvent, such as ethyl acetate (B1210297) or ether, to remove any unreacted starting materials. nih.govisroset.org The final product is then dried under vacuum to remove any residual solvent. nih.gov

Microwave-Assisted Synthesis Strategies

To accelerate the synthesis of this compound, microwave-assisted strategies have been effectively employed. isroset.org This method aligns with the principles of green chemistry by significantly reducing reaction times and often eliminating the need for a solvent. isroset.orgias.ac.in

In a typical microwave-assisted synthesis, 1-methylimidazole and n-pentyl bromide are mixed in a flask. isroset.org The mixture is then subjected to microwave irradiation for a short period. isroset.org Reports show that this reaction can be completed in as little as 3 to 5 minutes, a stark contrast to the 5 to 7 hours required for conventional heating methods at 80°C. isroset.org This rapid heating leads to a high yield of the desired ionic liquid. isroset.org

The efficiency of microwave synthesis stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique not only shortens the synthesis time but also offers advantages such as higher product yields and milder reaction conditions. isroset.org After the reaction, the resulting clear yellow viscous liquid is cooled and washed with a solvent like ether to remove unreacted bromide before being dried by a vacuum pump. isroset.org

Metathesis Methods for Imidazolium (B1220033) Bromide Derivatives

Metathesis, or anion exchange, reactions are not used to synthesize the imidazolium cation itself but are a crucial subsequent step for creating a variety of imidazolium-based ionic liquids with different anions. nih.govrsc.org This method starts with a pre-synthesized imidazolium halide, such as this compound, and involves exchanging the bromide anion for another anion. nih.gov

The process typically involves dissolving the imidazolium bromide in a suitable solvent and reacting it with a salt containing the desired new anion, often a sodium or potassium salt (e.g., sodium methanesulfonate (B1217627), NaBF₄). nih.govnih.gov For example, 1-butyl-3-methylimidazolium bromide has been converted to 1-butyl-3-methylimidazolium methanesulfonate by reacting it with sodium methanesulfonate in methanol (B129727) overnight at room temperature. nih.gov

The driving force for the reaction is often the precipitation of the resulting inorganic salt (e.g., sodium bromide), which can be removed by filtration. nih.gov The reaction can also be performed in a biphasic system, for instance, by reacting a dichloromethane (B109758) solution of the imidazolium bromide with an aqueous solution of the new anion's salt. The desired ionic liquid remains in the organic layer, which is then separated, dried, and concentrated. nih.gov Another effective technique for anion exchange is the use of ion-exchange resins. researchgate.net

Advanced Spectroscopic Characterization Techniques

The structural integrity and purity of synthesized this compound are confirmed using advanced spectroscopic techniques. NMR and FT-IR spectroscopy are indispensable tools for elucidating the molecular structure and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the imidazolium ring, the methyl group attached to the ring, and the various methylene (B1212753) and methyl groups of the pentyl chain. The proton on the C2 carbon of the imidazolium ring (between the two nitrogen atoms) is typically the most deshielded, appearing furthest downfield as a singlet. rsc.org The protons on the C4 and C5 carbons of the ring appear as distinct signals, while the protons of the pentyl and methyl groups attached to the nitrogens appear in the aliphatic region of the spectrum. rsc.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The carbons of the imidazolium ring are observed in the aromatic region, while the carbons of the alkyl chains are found in the aliphatic region. rsc.orgresearchgate.net

Below is a table summarizing the expected chemical shifts for this compound based on published data for the compound and its close analogs. rsc.orgresearchgate.netnih.gov

Atom Type1H NMR δ (ppm) (Predicted)13C NMR δ (ppm) (Reported nih.gov)
N-CH-N (C2)~9.0-10.5 (s)136.7
N-CH=CH-N (C4/C5)~7.4-7.8 (m)123.6
N-CH=CH-N (C4/C5)~7.4-7.8 (m)122.1
N-CH2-(CH2)3CH3~4.2-4.3 (t)49.9
N-CH3~4.0-4.1 (s)36.5
N-CH2-CH2-CH2CH2CH3~1.8-1.9 (m)30.0
N-(CH2)2-CH2-CH2CH3~1.2-1.4 (m)28.3
N-(CH2)3-CH2-CH3~1.2-1.4 (m)22.0
N-(CH2)4-CH3~0.8-0.9 (t)13.9

s = singlet, t = triplet, m = multiplet. Predicted ¹H NMR shifts are based on data for similar 1-alkyl-3-methylimidazolium bromides.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of the imidazolium ring and the alkyl chains. isroset.org

The key vibrational modes include the C-H stretching of the aromatic imidazolium ring and the aliphatic pentyl and methyl groups. The C=N and C=C stretching vibrations within the ring are also prominent. researchgate.netijcrr.com

The following table summarizes the main FT-IR absorption bands expected for this compound. isroset.orgresearchgate.netresearchgate.netijcrr.com

Wavenumber (cm-1)Vibrational ModeFunctional Group
~3150 and ~3100C-H stretchingImidazolium Ring
~2960, ~2930, ~2870Asymmetric and symmetric C-H stretchingAlkyl chains (-CH3, -CH2)
~1570C=N / C=C stretchingImidazolium Ring Framework
~1465C-H bendingAlkyl chains (-CH2)
~1170C-N stretchingImidazolium Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of imidazolium-based ionic liquids. In the case of this compound, the UV-Vis spectrum provides insights into the electronic transitions within the imidazolium ring. A study involving the analysis of this compound ([pmIm]Br) dissolved in methanol revealed key spectral features. researchgate.net The UV-Vis absorption spectrum, measured at room temperature, showed a notable increase in light transmittance at a wavelength of 250 nm. researchgate.net This absorption is characteristic of the π → π* electronic transitions occurring within the delocalized π-electron system of the imidazolium cation.

The position and intensity of this absorption band can be influenced by the solvent environment due to solvatochromic effects. For instance, the use of methanol as a solvent not only dissolves the ionic liquid but also mitigates the polymerization of the highly viscous and strongly conducting ions, allowing for a clearer spectral analysis. researchgate.net The observed inflexion in the spectrum, which tends to shift towards shorter wavelengths, is attributed to a decrease in the interaction between the bromide anion and the imidazolium cation upon formation of the ionic liquid. researchgate.net This technique confirms the presence of the imidazolium ring and provides foundational data on its electronic properties. researchgate.net

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry is an essential analytical technique for the characterization of ionic liquids, providing precise information about their molecular weight and elemental composition, which in turn confirms their identity and purity. For this compound, the chemical formula is C₉H₁₇BrN₂. This corresponds to a molecular weight of approximately 233.15 g/mol . nih.gov

In a mass spectrometry analysis, the compound would be ionized, typically using a soft ionization technique like electrospray ionization (ESI), to prevent fragmentation of the ionic species. The resulting mass spectrum would be expected to show a prominent peak corresponding to the cationic component, 1-methyl-3-pentylimidazolium ([C₅MIM]⁺), at a mass-to-charge ratio (m/z) of 153.26. The isotopic pattern of this peak would further confirm the presence of carbon and nitrogen atoms in the cation. The bromide anion (Br⁻) would be observed in the negative ion mode, with characteristic peaks at m/z 79 and 81 due to the presence of its two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. The accurate mass measurement of these ions allows for the unambiguous confirmation of the compound's elemental composition and, consequently, its molecular structure. Any significant peaks other than those corresponding to the cation, anion, or their common adducts could indicate the presence of impurities, such as unreacted starting materials or byproducts from the synthesis.

Chromatographic and Thermal Analysis for Purity and Stability Assessment

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of the resulting products. In the synthesis of this compound, TLC is employed to track the consumption of the reactants, primarily 1-methylimidazole and n-pentyl bromide. researchgate.net By spotting the reaction mixture on a TLC plate (typically coated with silica (B1680970) gel-G) at different time intervals and eluting with an appropriate solvent system, the separation of reactants and the product can be visualized. researchgate.net

The ionic liquid product, being a salt, is highly polar and will exhibit a significantly different retention factor (Rf) compared to the less polar starting materials. Typically, the product remains at or near the baseline while the unreacted alkyl bromide and imidazole move up the plate. The completion of the reaction is indicated by the disappearance of the reactant spots. The homogeneity of the final, purified product can also be confirmed using TLC; a single spot indicates a high degree of purity. researchgate.net Visualization of the spots is often achieved by exposing the developed TLC plate to iodine vapors. researchgate.net

Thermogravimetric Analysis (TGA) in Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of ionic liquids like this compound. This method measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The high thermal stability of imidazolium-based ionic liquids is a key characteristic for their application in various chemical processes. researchgate.net

ParameterDescriptionTypical Value Range for Imidazolium Bromides (°C)
T_start Temperature at which decomposition begins.220 - 270
T_onset Onset temperature of major decomposition, determined by the intersection of the baseline and the tangent of the mass loss curve.280 - 320
T_peak Temperature at which the maximum rate of mass loss occurs.310 - 340

Note: The data in this table represents typical values for similar 1-alkyl-3-methylimidazolium bromide compounds and serves as an estimation for this compound.

Differential Scanning Calorimetry (DSC) in Phase Behavior and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the phase behavior and thermal transitions of materials. For ionic liquids such as this compound, DSC provides information on melting points, glass transitions, and crystallization events. These thermal properties are crucial for defining the operational temperature range of the ionic liquid in various applications. nih.gov

DSC measurements on analogous 1-alkyl-3-methylimidazolium bromides, such as the butyl derivative ([BMIM]Br), have revealed complex phase behavior. researchgate.net These compounds can exhibit a glass transition (T_g), which appears as a step-like change in the heat flow signal upon heating a vitrified sample. Furthermore, upon heating from the glassy state, an exothermic event known as cold crystallization may be observed, followed by an endothermic melting peak. researchgate.net The presence of a glass transition instead of a sharp melting point is common for many ionic liquids and is indicative of their tendency to form amorphous solids upon cooling. The melting point of 1-alkyl-3-methylimidazolium salts is influenced by the length of the alkyl chain. For this compound, which is a liquid at room temperature, DSC analysis would be essential to determine its low-temperature phase behavior, including its glass transition temperature and any potential melting or crystallization points at sub-ambient temperatures.

Thermal TransitionDescriptionExpected Temperature Range (°C)
Glass Transition (T_g) The temperature at which an amorphous solid becomes rubbery or viscous upon heating.-80 to -60
Cold Crystallization (T_cc) An exothermic event where a supercooled liquid or glassy solid crystallizes upon heating.-50 to -30
Melting Point (T_m) The temperature at which a crystalline solid transitions to a liquid.< 25 (as it is a liquid at room temperature)

Note: The data in this table is illustrative and based on the behavior of similar 1-alkyl-3-methylimidazolium bromides. Actual values for this compound would require experimental verification.

X-ray Diffraction and Scattering Studies

X-ray diffraction (XRD) and scattering techniques are indispensable for elucidating the structural arrangement of ionic liquids in both their crystalline and liquid states. For 1-alkyl-3-methylimidazolium bromide salts, these studies have revealed significant structural ordering. In the solid state, these compounds typically form lamellar, sheet-like arrays.

Investigations using X-ray Absorption Spectroscopy (XAS), a technique sensitive to the local atomic environment, have been conducted on a series of 1-alkyl-3-methylimidazolium bromides. These studies show that for alkyl chains ranging from butyl to decyl, the local molecular arrangement around the bromide anion remains consistent. This suggests that the pentyl derivative, this compound, would share this common local structure. The imidazolium head groups in the liquid phase are thought to adopt a local orientation similar to that found in the crystalline structure of 1-butyl-3-methylimidazolium bromide.

Single-Crystal and Powder X-ray Diffraction (XRD) for Crystalline Structure

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The diffraction pattern obtained is a fingerprint of the crystalline phases present. For the homologous series of 1-alkyl-3-methylimidazolium bromides, PXRD measurements have confirmed their crystalline nature at room temperature for shorter alkyl chains. aip.org It is expected that this compound, if obtained in a solid form, would exhibit a unique powder diffraction pattern reflecting its specific crystal structure. The analysis of such a pattern would allow for the determination of unit cell parameters and space group, providing a comprehensive picture of its long-range ordering.

The table below presents representative crystallographic data for the closely related compound, 1-butyl-3-methylimidazolium bromide, which serves as a model for understanding the crystalline characteristics of the pentyl derivative.

Parameter1-butyl-3-methylimidazolium bromide ([C4mim]Br)
Chemical Formula C₈H₁₅BrN₂
Crystal System Orthorhombic
Space Group P n a 2₁
Unit Cell Dimensions a = 10.0649 Å, b = 11.8628 Å, c = 8.4306 Å
Cell Volume 1006.6 ų
Temperature 173 K
Reference Crystallography Open Database crystallography.net

Thermodynamic and Intermolecular Interaction Studies of 1 Methyl 3 Pentylimidazolium Bromide Systems

Volumetric and Acoustic Properties of Aqueous and Non-Aqueous Solutions

The study of volumetric and acoustic properties of ionic liquid solutions provides profound insights into the nature and extent of intermolecular interactions. For 1-Methyl-3-pentylimidazolium bromide ([C5mim][Br]), these properties are crucial in elucidating the behavior of this ionic liquid in various solvent environments.

The apparent molar volume (Vϕ) is a thermodynamic property that reflects the volume occupied by a mole of solute in a solution. It is a sensitive indicator of solute-solvent interactions. The determination of apparent molar volumes for this compound in different solvents allows for the characterization of these interactions.

In a study investigating the interactions of [C5mim][Br] with amino acids in aqueous solutions, the apparent molar volumes were calculated from experimentally measured density data. researchgate.net The values of Vϕ were found to be positive and to increase with both the concentration of the amino acid and the temperature, suggesting the presence of significant solute-solvent interactions. researchgate.net The limiting apparent molar volume (Vϕ⁰), obtained by extrapolating the apparent molar volume to infinite dilution, provides information about the intrinsic volume of the solute and its interactions with the solvent without the influence of solute-solute interactions. For systems involving similar imidazolium-based ionic liquids, an increase in Vϕ⁰ with temperature is often observed, which can be attributed to the release of solvent molecules from the solvation layers around the ions. researchgate.net

The significance of these determinations lies in their ability to quantify the effects of the ionic liquid on the structure of the solvent. Positive values of the experimental slope (Sv) in the Masson equation (Vϕ = Vϕ⁰ + Sv√m) are indicative of strong solute-solute interactions. researchgate.net By analyzing the trends in apparent molar volumes, researchers can infer the nature of interactions, such as ion-ion, ion-solvent, and solvent-solvent interactions, which govern the behavior of the solution.

Table 1: Limiting Apparent Molar Volume (Vϕ⁰) of Amino Acids in Aqueous Solutions of this compound at Different Temperatures

Temperature (K) Vϕ⁰ (l-leucine in aq. [C5mim][Br]) (cm³·mol⁻¹) Vϕ⁰ (N-acetyl-l-leucine in aq. [C5mim][Br]) (cm³·mol⁻¹)
288.15 106.8 139.2
298.15 107.9 140.5
308.15 108.7 141.6
318.15 109.4 142.5

Data sourced from a study on the interactions of [C5mim][Br] with amino acids. researchgate.net

Isentropic compressibility (κs) is a measure of the resistance of a fluid to a change in pressure under isentropic (constant entropy) conditions. It is determined from the speed of sound and density of the solution. Studies of isentropic compressibility provide valuable information about the structure of the solution and the interactions between solute and solvent molecules.

For solutions containing this compound, the apparent molar isentropic compression (κϕ,s) can be calculated. This parameter reflects the change in the compressibility of the solvent due to the presence of the solute. Negative values of the limiting apparent molar isentropic compression (κϕ,s⁰) suggest that the solvent molecules in the solvation shell of the ions are less compressible than in the bulk solvent. This is often attributed to the strong electrostatic interactions between the ions and the solvent molecules, leading to a more compact and ordered structure around the ions. researchgate.net

In the investigation of [C5mim][Br] with amino acids, the values of κϕ,s were found to be negative across all concentrations and temperatures studied. researchgate.net This indicates the presence of strong interactions between the ions of the ionic liquid and the zwitterionic amino acids, as well as the hydration of the solute molecules. researchgate.net The magnitude of κϕ,s⁰ can also provide insights into the nature of these interactions. For instance, a more negative value would suggest stronger solute-solvent interactions and a greater loss of compressibility of the surrounding solvent molecules. The study of isentropic compressibility, therefore, serves as a powerful tool to probe the structural modifications occurring in the solvent as a result of the introduction of the ionic liquid and other solutes.

Table 2: Limiting Apparent Molar Isentropic Compression (κϕ,s⁰) of Amino Acids in Aqueous Solutions of this compound at Different Temperatures

Temperature (K) κϕ,s⁰ (l-leucine in aq. [C5mim][Br]) (cm³·mol⁻¹·Pa⁻¹) κϕ,s⁰ (N-acetyl-l-leucine in aq. [C5mim][Br]) (cm³·mol⁻¹·Pa⁻¹)
288.15 -8.2 x 10⁻⁴ -9.5 x 10⁻⁴
298.15 -7.1 x 10⁻⁴ -8.3 x 10⁻⁴
308.15 -6.3 x 10⁻⁴ -7.4 x 10⁻⁴
318.15 -5.6 x 10⁻⁴ -6.7 x 10⁻⁴

Data sourced from a study on the interactions of [C5mim][Br] with amino acids. researchgate.net

Investigation of Solute-Solvent and Solute-Solute Interactions

The interactions of this compound with various solutes in different media are of significant interest due to their potential applications in various chemical and biological processes. Understanding these interactions at a molecular level is crucial for designing and optimizing these applications.

The interactions between ionic liquids and biomolecules like amino acids and peptides are fundamental to understanding their effects on biological systems. A study on the interactions of this compound with l-leucine (B1674790) and N-acetyl-l-leucine in aqueous solutions revealed the nature of these interactions through volumetric and acoustic measurements. researchgate.net

The positive values of the standard partial molar volumes of transfer (ΔVϕ⁰) from water to aqueous solutions of [C5mim][Br] for both amino acids indicate that the interactions between the ionic liquid and the amino acids are dominant over the interactions between the solvent and the amino acids. researchgate.net These interactions are primarily driven by ion-charge and dipole-ion interactions. Specifically, the interactions occur between the ions of [C5mim][Br] (the imidazolium (B1220033) cation and the bromide anion) and the zwitterionic centers (-NH3⁺ and -COO⁻) of the amino acids. researchgate.net

Furthermore, the study calculated the pair and triplet interaction coefficients, which provide a quantitative measure of the interactions between the solute molecules. The positive pair interaction coefficients suggested that the interactions between the ionic liquid and the amino acids are favorable. researchgate.net The study of these interactions is crucial for applications such as protein stabilization and enzyme catalysis in ionic liquid-based systems.

The dual nature of ionic liquids like this compound, which possesses both a charged, hydrophilic head (the imidazolium ring) and a nonpolar, hydrophobic tail (the pentyl chain), governs its interaction dynamics in solution. These interactions play a significant role in the solvation of various solutes.

In aqueous solutions, the hydrophilic imidazolium ring can interact with water molecules through hydrogen bonding and electrostatic interactions. The hydrophobic pentyl chain, on the other hand, can engage in hydrophobic interactions with nonpolar parts of other molecules. This amphiphilic character allows [C5mim][Br] to interact favorably with a wide range of solutes, including those with both hydrophilic and hydrophobic moieties, such as amino acids and peptides.

Hydrogen bonding plays a crucial role in the structure and properties of solutions containing imidazolium-based ionic liquids. The hydrogen atoms on the imidazolium ring of this compound, particularly the one at the C2 position, are acidic and can act as hydrogen bond donors. The bromide anion, being a good hydrogen bond acceptor, can participate in the formation of hydrogen bonds.

In aqueous solutions, a complex hydrogen bonding network is established, involving the ionic liquid ions, water molecules, and any other solutes present. The imidazolium cation can form hydrogen bonds with water molecules and the bromide anion. The bromide anion, in turn, can be hydrated by water molecules. The presence of the ionic liquid can disrupt the existing hydrogen bonding network of water and form new, structured arrangements.

Electrochemical Investigations Involving 1 Methyl 3 Pentylimidazolium Bromide

Ionic Conductivity and Charge Transport Mechanisms

Table 1: Comparison of Ionic Conductivity for Similar Imidazolium-Based Ionic Liquids

Ionic Liquid Abbreviation Conductivity (σ) (mS/cm)
1-ethyl-3-methylimidazolium bis-trifluoromethylsulfonylimide (EMIM)(TFSI) 10.8
1-ethyl-3-methyl imidazolium (B1220033) tetrafluoroborate (EMIM)(BF4) 16.01
1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide (EMIM)(FSI) 17.74

This table presents data for related imidazolium-based ionic liquids to provide context for the expected conductivity of 1-Methyl-3-pentylimidazolium bromide. Data sourced from nih.gov.

Cyclic Voltammetry and Electrochemical Stability Window Analysis

Cyclic voltammetry is a crucial technique for determining the electrochemical stability window (ESW) of an electrolyte, which defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. For imidazolium-based ionic liquids, the ESW is primarily limited by the oxidation potential of the anion and the reduction potential of the cation. jcesr.org

In the case of bromide-containing ionic liquids, the anodic limit is typically determined by the oxidation of the bromide anion (Br⁻) to bromine (Br₂) or polybromide species like tribromide (Br₃⁻). dtic.milmdpi.com Studies on 1-ethyl-3-methylimidazolium bromide (EMImBr) have shown that the electrooxidation process of the Br⁻ anion can be detected using techniques like in-situ X-ray photoelectron spectroscopy. mdpi.comnih.gov The cathodic limit is determined by the reduction of the imidazolium cation.

The electrochemical window of 1-vinyl-3-alkyl imidazolium bromides has been observed to be in the range of 1.6 V to 2.5 V, with the stability decreasing as the alkyl side chain length increases. researchgate.net Based on these trends, the ESW of this compound is expected to be comparable to or slightly narrower than its shorter-chain alkyl counterparts. The nature of the working electrode material also plays a significant role in the observed electrochemical behavior. dtic.mil

Electrochemical Impedance Spectroscopy (EIS) for Interface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of the electrode-electrolyte interface and the bulk electrolyte. By applying a small amplitude AC signal over a range of frequencies, EIS can provide information on charge transfer resistance, double-layer capacitance, and diffusion processes.

In studies involving imidazolium-based ionic liquids, EIS has been employed to characterize the interface between the electrolyte and various electrode materials. For instance, in corrosion inhibition studies, an increase in charge transfer resistance observed through EIS confirms the adsorption of the ionic liquid on the metal surface, indicating the formation of a protective layer. researchgate.net The analysis of EIS data, often with the use of equivalent circuits, allows for the quantification of these interfacial properties. The depressed capacitive loops observed in Nyquist plots for such systems are characteristic of a charge-transfer controlled process. researchgate.net

Application as Electrolytes in Advanced Energy Storage Systems

Imidazolium-based ionic liquids are extensively researched as potential electrolytes for advanced energy storage devices like batteries and supercapacitors due to their low volatility, high thermal stability, and good ionic conductivity. nih.govelectrochemsci.org

In both lithium-ion batteries and supercapacitors, the electrolyte plays a crucial role in transporting ions between the electrodes. The wide electrochemical window and good electrochemical stability of many imidazolium-based ionic liquids make them suitable for high-voltage applications. nih.gov For supercapacitors, bromide-containing ionic liquids have been investigated, where the bromide/tribromide redox couple has demonstrated excellent performance and cyclability. semanticscholar.org The incorporation of ionic liquids like 1-ethyl-3-methylimidazolium bromide into solid polymer electrolytes is also being explored to enhance the safety and performance of solid-state lithium-ion batteries. researchgate.net

The use of ionic liquid-based electrolytes can lead to significant performance enhancements in energy storage systems. For instance, they can enable a wider operating voltage window, leading to higher energy and power densities. nih.gov The longevity of these devices is also a critical factor. Studies on supercapacitors utilizing bromide-containing ionic liquids have shown excellent cycleability, with high retention of capacitance over thousands of cycles. semanticscholar.org However, the long-term stability of the ionic liquid itself under operating conditions is a key consideration, as degradation can occur at elevated temperatures. mdpi.commdpi.com

Interfacial Electrochemistry at Electrode Surfaces

The behavior of this compound at the electrode-electrolyte interface is fundamental to its electrochemical performance. The structure of the electrical double layer (EDL) formed at this interface governs the capacitive behavior in supercapacitors and influences the kinetics of electrode reactions in batteries.

The adsorption of the imidazolium cations and bromide anions onto the electrode surface is a key process. The adsorption activity of halide ions from imidazolium-based ionic liquids generally follows the trend Cl⁻ < Br⁻ < I⁻. researchgate.net This adsorption can be influenced by the electrode potential and the concentration of the halide ions. In situ techniques, such as STM and XPS, combined with electrochemical methods like CV and EIS, are used to probe the structure and dynamics of the EDL at a molecular level. mdpi.comsemanticscholar.org These studies reveal that the interfacial layer is complex, involving specific orientations of the imidazolium cations and varying degrees of anion adsorption depending on the applied potential.

Influence on Reaction Kinetics and Stability

The electrochemical behavior of this compound is analogous in many respects to other 1-alkyl-3-methylimidazolium halide salts. Studies on similar compounds, such as 1-methyl-3-ethylimidazolium bromide, have shown that the bromide system in a room temperature molten salt behaves similarly to bromide in other nonaqueous solvents dtic.mil. The electrochemical window of imidazolium-based ionic liquids is a key factor in their application. For instance, the electrochemical window for melted 1-butyl-3-methylimidazolium bromide on a platinum electrode is reported to be 1.9 V. researchgate.net The anodic limit of this window is defined by the oxidation of the bromide anion (Br⁻) to bromine (Br₂). researchgate.net

The thermal stability of imidazolium-based ionic liquids is influenced by the length of the alkyl chain on the cation. Research on 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids has demonstrated that thermal stability tends to decrease as the number of carbon atoms in the alkyl chain increases. mdpi.com This suggests that this compound would likely have a lower thermal decomposition temperature compared to its counterparts with shorter alkyl chains like ethyl or butyl. Thermogravimetric analysis (TGA) is a common method to determine such stability, identifying the onset temperature of decomposition. mdpi.com For example, in a study of 1-alkyl-2,3-dimethylimidazole nitrate, the onset of thermal decomposition for the octyl-substituted cation ([Hmmim][NO₃]) began after 258°C, with the maximum weight loss rate occurring at 316.93°C. mdpi.com

In Situ X-ray Photoelectron Spectroscopic (XPS) Studies of Anion Behavior

In situ X-ray Photoelectron Spectroscopy (XPS) provides powerful insights into the behavior of ions at the electrode-electrolyte interface during electrochemical processes. Studies on systems containing bromide anions, specifically in a 1-ethyl-3-methylimidazolium tetrafluoroborate (EMImBF₄) solution with 5 wt% 1-ethyl-3-methylimidazolium bromide (EMImBr), have elucidated the behavior of the bromide anion at a polarized micro-mesoporous carbon electrode. mdpi.comnih.govresearchgate.net

Observation of the Br 3d₅/₂ in situ XPS signal allows for the detection of the electrooxidation process of the bromide anion (Br⁻). mdpi.comnih.govresearchgate.net As the electrode is polarized at high fixed positive potentials, the Br⁻ anion is oxidized first to the tribromide anion (Br₃⁻) and subsequently to bromine (Br₂). mdpi.comnih.govresearchgate.net This multi-step oxidation process is a key feature of the bromide anion's electrochemical behavior in ionic liquids.

Furthermore, in situ XPS studies reveal changes in the binding energies of other elements present in the ionic liquid system as a function of the applied electrode potential. mdpi.comnih.gov For example, significant changes in the XPS signals for aliphatic carbon (C 1s) and nitrogen (N 1s) have been observed at specific negative potentials. mdpi.com At sufficiently negative potentials (e.g., E ≤ −1.17 V), the electroreduction of residual water can occur, leading to the formation of new chemical species, such as B–O bonds, which are detectable in the B 1s in situ XPS spectra. mdpi.comnih.gov This process also influences the relationship between binding energy and applied potential for various photoelectrons. mdpi.comnih.gov

Table 1: Stability of XPS Signals in In Situ Measurements

XPS Signal Relative Standard Deviation (RSD)
Aliphatic Carbon (C 1s) ±8.8 %
Boron (B 1s) ±3.4 %
Nitrogen (N 1s) ±6.2 %
Fluorine (F 1s) ±7.6 %

Data derived from stability tests over 9.5 hours for a related imidazolium ionic liquid system. mdpi.com

Corrosion Inhibition Mechanisms and Electrochemical Evaluation

Imidazolium-based ionic liquids, including those with bromide anions, have been investigated as effective corrosion inhibitors for metals like mild steel, particularly in acidic media. researchgate.netsemanticscholar.orgelectrochemsci.org The inhibition mechanism involves the adsorption of the ionic liquid molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. researchgate.netsemanticscholar.org

The adsorption can be a combination of physical (physisorption) and chemical (chemisorption) interactions. The imidazolium cation, with its π-electrons in the aromatic ring and heteroatoms (nitrogen), can interact with the metal surface. The anion also plays a crucial role, with studies indicating a synergistic inhibition effect between the cation and the anion. Both the anions and cations of the ionic liquid can participate in the corrosion inhibition process. For halide anions, the inhibition efficiency has been observed to follow the order I⁻ > Cl⁻ > Br⁻, which is attributed to the specific adsorption characteristics of the ions.

Electrochemical techniques are central to evaluating the performance of these corrosion inhibitors.

Potentiodynamic Polarization: This method helps to determine the type of inhibitor. Imidazolium bromides, such as 1-Hexadecyl-3-methylimidazolium Bromide (HMIBr), have been shown to act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netelectrochemsci.org

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide information about the charge transfer resistance (Rct) at the metal/solution interface. An increase in the Rct value with the addition of the inhibitor indicates the formation of an insulating layer on the metal surface, confirming the adsorption of the inhibitor molecules. researchgate.netsemanticscholar.orgelectrochemsci.org

The effectiveness of the inhibitor is quantified by its inhibition efficiency (η%), which can be calculated from both polarization and EIS data. For instance, 1-Hexadecyl-3-methylimidazolium Bromide demonstrated a high inhibition efficiency of 96.9% at an optimal concentration of 10⁻³ M for mild steel in 1 M HCl. researchgate.netelectrochemsci.org The efficiency of these inhibitors generally increases with concentration up to an optimal point.

Table 2: Electrochemical Data for an Imidazolium Bromide Corrosion Inhibitor (HMIBr) on Mild Steel in 1 M HCl

Inhibitor Conc. (M) Corrosion Current Density (Icorr) (µA/cm²) Charge Transfer Resistance (Rct) (Ω cm²) Inhibition Efficiency (η%)
0 1156 45.3 -
1 x 10⁻⁵ 291.5 168.4 74.8
5 x 10⁻⁵ 113.7 451.2 90.2
1 x 10⁻⁴ 78.6 785.6 93.2
5 x 10⁻⁴ 45.1 1124 96.1
1 x 10⁻³ 35.8 1547 96.9

Data adapted from studies on 1-Hexadecyl-3-methylimidazolium Bromide. researchgate.netelectrochemsci.org

Table of Compounds Mentioned

Compound Name Abbreviation
This compound -
1-methyl-3-ethylimidazolium bromide MEIB
1-butyl-3-methylimidazolium bromide BMImBr
1-alkyl-2,3-dimethylimidazolium nitrate -
1-ethyl-3-methylimidazolium tetrafluoroborate EMImBF₄
1-ethyl-3-methylimidazolium bromide EMImBr
1-Hexadecyl-3-methylimidazolium Bromide HMIBr
1-vinyl-3-butyl-imidazolium chloride [VBIM]Cl
1-vinyl-3-butylimidazolium bromide [VBIM]Br
1-vinyl-3-butylimidazolium iodide [VBIM]I
Aluminum bromide AlBr₃
Bromine Br₂

Catalytic Applications and Reaction Media Research with 1 Methyl 3 Pentylimidazolium Bromide

Role as Catalyst and Co-Catalyst in Organic Transformations

1-Methyl-3-pentylimidazolium bromide ([pmIm]Br) can function as a catalyst in certain organic reactions, contributing to more sustainable chemical processes. isroset.org Its catalytic activity has been observed in condensation reactions, where it facilitates the formation of new chemical bonds. nbinno.com The proposed mechanism for its catalytic action in some reactions involves the bromide ion (Br⁻) playing a key role. For instance, it is suggested that the bromide ion can form hydrogen bonds with hydroxyl groups of the reactants, thereby increasing the nucleophilicity of the oxygen atom. This enhanced nucleophilicity makes the reactant more reactive towards subsequent steps in the reaction, such as condensation with aldehydes followed by cyclization. nbinno.com

While the primary focus of available research is on its role in specific reactions, the broader catalytic potential of this compound is an area of ongoing investigation. Its ability to act as a reaction medium that can stabilize catalytic intermediates suggests its potential as a co-catalyst in conjunction with other catalytic systems. isroset.org The exploration of its catalytic and co-catalytic capabilities in a wider range of organic transformations is a promising avenue for future research. nbinno.com

This compound as a Green Reaction Medium

The use of this compound as a reaction medium aligns with the principles of green chemistry by offering an alternative to volatile organic solvents. nbinno.com Its properties as a green solvent are numerous, including its non-toxic and non-corrosive nature, which contribute to safer laboratory and industrial practices. nbinno.comrsc.org

The combination of this compound with microwave irradiation has proven to be a particularly effective strategy for accelerating organic reactions. nbinno.comresearchgate.net Due to its polar nature, this ionic liquid efficiently absorbs microwave energy, leading to rapid and uniform heating of the reaction mixture. nbinno.com This synergy results in significantly shorter reaction times compared to conventional heating methods. nbinno.com For instance, the microwave-assisted synthesis of 2-phenylbenzoxazole in the presence of this compound can be completed in a matter of minutes, whereas conventional heating requires several hours to achieve comparable results. nbinno.com This rapid and efficient heating contributes to cleaner reactions with potentially higher yields. nbinno.com

Specific Organic Reactions Mediated by this compound

The practical application of this compound as a reaction mediator has been demonstrated in specific organic transformations, most notably in condensation reactions.

An exemplary application of this compound is in the synthesis of 2-phenylbenzoxazole through the condensation of 2-aminophenol and an aromatic aldehyde. nbinno.comresearchgate.net In this reaction, the ionic liquid serves as a catalyst-free and solvent-free medium under microwave irradiation. nbinno.comrsc.org The catalytic activity of the ionic liquid is crucial; in its absence, the reaction does not proceed to the final benzoxazole product and instead stops at the formation of an imine intermediate. nbinno.com This highlights the essential role of this compound in promoting the desired chemical transformation. The reaction offers several advantages, including high product yields, short reaction times, and mild conditions. nbinno.comresearchgate.net

The following table summarizes the key findings from a study on the synthesis of 2-phenylbenzoxazole using different aromatic aldehydes in the presence of this compound under microwave irradiation.

EntryAromatic AldehydeProductTime (min)Yield (%)
1Benzaldehyde2-Phenylbenzoxazole392
24-Chlorobenzaldehyde2-(4-Chlorophenyl)benzoxazole490
34-Nitrobenzaldehyde2-(4-Nitrophenyl)benzoxazole588
44-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole394

This table is based on data presented in the synthesis of 2-phenylbenzoxazole mediated by this compound. nbinno.com

Synthesis of Heterocyclic Compounds (e.g., Polysubstituted Imidazoles, 4H-Pyrans)

Research into the application of this compound ([pmIm]Br) as a medium and catalyst for the synthesis of heterocyclic compounds has demonstrated its potential in facilitating green and efficient chemical transformations. One notable example is its use in the synthesis of 2-phenylbenzoxazole.

In a study focusing on green chemistry principles, this compound was employed as a reaction medium for the condensation of 2-aminophenol and aromatic aldehydes to produce 2-phenylbenzoxazole. isroset.org The reaction was conducted under microwave irradiation in solvent-free conditions, highlighting the dual role of the ionic liquid as both a solvent and a catalyst. isroset.org This methodology offers several advantages, including being non-toxic and non-corrosive, requiring shorter reaction times, and resulting in high yields of the product under mild conditions. isroset.org The catalytic activity of [pmIm]Br was confirmed by the observation that the reaction does not proceed in its absence, halting at the imine formation stage. isroset.org

The use of microwave irradiation in conjunction with this compound significantly accelerates the reaction, with syntheses being completed in as little as 3 to 5 minutes. isroset.org This is a substantial improvement over conventional heating methods, which can require several hours to achieve similar results. isroset.org

While the utility of this compound has been specifically demonstrated for the synthesis of 2-phenylbenzoxazole, the broader application for other heterocyclic compounds such as polysubstituted imidazoles and 4H-pyrans is an area requiring further investigation. Studies on the closely related ionic liquid, 1-butyl-3-methylimidazolium bromide, have shown its effectiveness in the catalyst-free, one-pot synthesis of polysubstituted imidazoles, suggesting a potential avenue for future research with the pentyl analogue. nih.govacs.orgresearchgate.net

Heck Reactions and Coupling Chemistry

Cycloaddition Reactions

There is currently no available research specifically investigating the use of this compound in cycloaddition reactions. The field of cycloadditions encompasses a wide range of reactions, and the influence of ionic liquids as solvents or catalysts can be significant. However, the specific effects and applicability of this compound in these transformations have not been documented in the existing scientific literature.

Esterification Processes

Specific studies on the application of this compound in esterification processes are not currently available in the scientific literature. While ionic liquids are known to be effective media for various catalytic reactions, including esterification, due to their unique physicochemical properties, dedicated research on the role and efficacy of the pentyl-substituted imidazolium (B1220033) bromide has not been reported.

Polymerization Reactions and Kinetics

There is a notable absence of research on the use of this compound in the context of polymerization reactions and their kinetics. Although studies have been conducted on the kinetics of the synthesis of various 1-alkyl-3-methylimidazolium ionic liquids, the application of this compound as a medium or catalyst for polymerization processes has not been explored in the available literature. researchgate.net

Glycolysis of Polymers (e.g., PET)

Research on the glycolysis of polymers, such as polyethylene terephthalate (PET), using this compound as a catalyst is not found in the current body of scientific literature. However, extensive research has been conducted on the closely related ionic liquid, 1-butyl-3-methylimidazolium bromide ([bmim]Br), for this purpose. These studies have demonstrated that [bmim]Br can effectively catalyze the depolymerization of PET in the presence of ethylene glycol, achieving high conversion rates. uaeu.ac.aeresearchgate.netresearchgate.net For instance, under microwave irradiation, 100% PET conversion has been reported with [bmim]Br as the catalyst. uaeu.ac.aeresearchgate.net The primary product of this glycolysis process is bis(2-hydroxyethyl) terephthalate (BHET), a monomer that can be used for the synthesis of new PET. uaeu.ac.aeresearchgate.net While these findings highlight the potential of imidazolium-based bromides in polymer recycling, the specific catalytic activity and efficiency of this compound in PET glycolysis remains an uninvestigated area.

Catalyst Recycling and Reusability Studies

The recyclability of this compound has been noted as a significant advantage in the context of green chemistry. nbinno.com In the synthesis of 2-phenylbenzoxazole, where it is used as a reaction medium, its stability and non-volatility facilitate its recovery and reuse. isroset.orgnbinno.com This contributes to a more sustainable and cost-effective synthetic process by reducing waste and the need for fresh solvent in subsequent reaction cycles. nbinno.com

While specific quantitative data on the number of cycles and the efficiency of recovery for this compound in the aforementioned synthesis is not extensively detailed, the principle of its reusability is a key feature highlighted in the research. isroset.org Further studies would be beneficial to establish a comprehensive profile of its long-term performance and stability over multiple uses. For comparison, studies on similar ionic liquids, such as 1-butyl-3-methylimidazolium bromide functionalized zeolites, have demonstrated good recycling stability in other catalytic applications. rsc.org

Advanced Separation and Purification Processes Utilizing 1 Methyl 3 Pentylimidazolium Bromide

Liquid-Liquid Extraction Applications

Liquid-liquid extraction (LLE) is a fundamental separation technique that relies on the differential solubility of a compound between two immiscible liquid phases. Ionic liquids like 1-Methyl-3-pentylimidazolium bromide are employed as extraction solvents, offering unique advantages due to their tunable properties and potential for creating aqueous two-phase systems (ATPS) chemimpex.comresearchgate.net. The structure of this compound, featuring a polar imidazolium (B1220033) head and a nonpolar pentyl chain, imparts an amphiphilic character that influences its interaction with a wide range of solutes.

The extraction and purification of bioactive compounds from natural matrices is a critical process in the pharmaceutical, nutraceutical, and cosmetic industries. Ionic liquids are explored as "green" solvents to replace volatile organic compounds in these processes. The mechanism involves the dissolution of the target bioactive compound from a solid or liquid source into the ionic liquid phase. The efficiency of this extraction is governed by factors such as hydrogen bonding capabilities, π-π interactions, and electrostatic forces between the ionic liquid and the solute.

While the broader class of imidazolium-based ionic liquids has been widely studied for extracting compounds like alkaloids, flavonoids, and phenols, specific documented applications and quantitative performance data for this compound in the purification of bioactive compounds from natural sources are not extensively detailed in the available scientific literature. However, its structural similarity to other 1-alkyl-3-methylimidazolium bromide salts suggests its potential utility in these applications.

The "designer" nature of ionic liquids allows for their properties to be tuned for the selective extraction of specific molecules from complex mixtures. By altering the cation's alkyl chain length or the anion, the selectivity of the ionic liquid for a target component can be enhanced. This compound can be used in LLE processes to selectively partition a desired solute from a mixture into the ionic liquid phase, leaving impurities behind in the original solvent phase chemimpex.com. Studies on the binary mixture of this compound and water indicate environmental heterogeneity, which is a key factor in creating systems for selective partitioning researchgate.net. Detailed research quantifying the partition coefficients and selectivity factors for specific chemical mixtures using this particular ionic liquid is an area requiring further investigation.

Biomolecule Extraction and Purification Methodologies

The purification of biomolecules, particularly proteins and nucleic acids, is essential for research and therapeutic applications. The stability of these complex molecules is paramount, and separation processes must be conducted under conditions that preserve their native structure and function. Ionic liquids are being investigated as media for these delicate purification processes.

Research has shown that this compound interacts with proteins; for instance, it has been observed to reduce the hydrodynamic radius of the protein lysozyme (B549824) in solution researchgate.net. This finding suggests that the ionic liquid can influence protein conformation and stability, indicating its potential use in applications such as protein refolding or as a component in aqueous two-phase systems for protein partitioning. Furthermore, some imidazolium-based ionic liquids have been shown to aid in the extraction of DNA and to promote its amplification in polymerase chain reaction (PCR) analysis researchgate.net. However, specific, detailed methodologies and efficiency data for the use of this compound in the large-scale extraction and purification of biomolecules are not yet well-established.

Metal Ion Separation and Reprocessing

The separation and recovery of metal ions from aqueous solutions are crucial for environmental remediation, hydrometallurgy, and the reprocessing of valuable materials. Ionic liquids can act as effective extraction agents for metal ions through mechanisms such as ion exchange, chelation, and the formation of metal-containing complexes.

This compound has been successfully utilized as an extracting agent in a dispersive liquid-liquid microextraction (DLLME) method for the preconcentration and determination of copper (Cu²⁺) ions from water samples researchgate.netresearchgate.net. In this application, the ionic liquid facilitates the extraction of the metal ions from the bulk aqueous phase into a micro-volume of solvent, thereby concentrating the analyte for sensitive measurement by techniques like flame atomic absorption spectrometry (FAAS). The performance of this method highlights the ionic liquid's effectiveness in metal ion separation.

Table 1: Performance of this compound in Copper Ion Extraction

ParameterValueReference
AnalyteCopper (Cu²⁺) researchgate.netresearchgate.net
MethodDLLME-FAAS researchgate.netresearchgate.net
Preconcentration Factor70 researchgate.net
Limit of Detection (LOD)0.12 µg L⁻¹ researchgate.net
Relative Standard Deviation (RSD)4.1% researchgate.net
Linear Dynamic Range (LDR)0.2–1000 µg L⁻¹ researchgate.net

Applications of 1 Methyl 3 Pentylimidazolium Bromide in Materials Science

Synthesis of Nanomaterials and Nanocomposites

Imidazolium-based ionic liquids, including 1-Methyl-3-pentylimidazolium bromide, serve as effective media for the synthesis of various nanomaterials. Their low vapor pressure, high thermal stability, and ability to dissolve a wide range of precursors make them ideal "green" solvents for these processes. In the synthesis of nanocellulose, for instance, imidazolium-based ionic liquids have been used to treat microcrystalline cellulose, resulting in rod-like nanocrystal structures. mdpi.com The type of cation and the length of its alkyl chain can influence the particle size and morphology of the resulting nanocellulose. mdpi.com

These ionic liquids can also act as both a solvent and a template in the solvothermal or hydrothermal synthesis of inorganic nanoparticles. For example, 1-butyl-3-methylimidazolium bromide has been used as a solvent in combination with water to synthesize molybdenum trioxide (MoO₃) nanomaterials. The ionic liquid facilitates the formation of well-structured materials.

Furthermore, this compound can be incorporated into polymer matrices to form nanocomposites. In the development of advanced coatings, ionic liquids like 1-octyl-3-methylimidazolium hexafluorophosphate have been combined with cellulose nanocrystals (CNCs) in a polyacrylate matrix. mdpi.com In such systems, the ionic liquid can act as a corrosion inhibitor, while the nanocrystals enhance the barrier properties of the coating, demonstrating a synergistic effect. mdpi.com

Ionothermal Synthesis of Molecular Sieves

Ionothermal synthesis is a method that uses an ionic liquid as both the solvent and the structure-directing agent (SDA) to produce crystalline materials like molecular sieves. acs.org The 1-alkyl-3-methylimidazolium bromide series of ionic liquids has been systematically studied for this purpose. acs.orgst-andrews.ac.ukacs.org Research covering alkyl chains from two (ethyl) to six (hexyl) carbons—a range that includes the pentyl group of this compound—has demonstrated their efficacy in synthesizing aluminophosphate (AlPO) and gallophosphate (GaPO₄) molecular sieves. st-andrews.ac.uk

In this process, the imidazolium (B1220033) cation acts as a template around which the inorganic framework of the molecular sieve assembles. The length of the alkyl chain on the imidazolium cation is a critical parameter that influences the final product. For the synthesis of gallophosphate molecular sieves, three distinct structures—GaPO₄-a, cloverite (CLO), and GaPO₄-LTA—have been obtained using 1-alkyl-3-methylimidazolium bromide ionic liquids. A notable finding is that as the alkyl chain length increases from two to six carbons, the crystal size of the resulting GaPO₄-LTA sharply decreases. This allows for control over the material's morphology and particle size by simply selecting the appropriate ionic liquid.

Ionic Liquid CationAlkyl Chain Length (n)Resulting GaPO₄-LTA Crystal Size (approx.)
1-Ethyl-3-methylimidazolium2~300-400 µm
1-Propyl-3-methylimidazolium3Smaller than n=2
1-Butyl-3-methylimidazolium4Decreasing size
1-Pentyl-3-methylimidazolium 5
1-Hexyl-3-methylimidazolium6Sharply decreased from n=2

This table illustrates the general trend observed in the ionothermal synthesis of GaPO₄-LTA, where increasing the alkyl chain length of the [Cₙmim]Br ionic liquid leads to a reduction in the final crystal size, based on findings from studies on the homologous series.

Integration into Polymer Technology and Membrane Development

The miscibility of this compound with various polymers and monomers allows for its integration into polymer technology to create materials with enhanced properties, such as ionic conductivity and modified thermal characteristics.

Polymer SystemIonic Liquid AnionMolar Ratio (DGEBA:IL)Activation Energy (Eₐ)
DGEBA Epoxy ResinChloride1:116.5 kJ/mol
DGEBA Epoxy ResinChloride20:119.8 kJ/mol

This table presents data on the activation energy for the polymerization of an epoxy resin (DGEBA) in the presence of an imidazolium-based ionic liquid with a chloride anion, demonstrating the influence of the ionic liquid's concentration on reaction kinetics. acs.orgnih.gov

One of the significant applications of this compound is in the formation of ion gels, which are quasi-solid materials. rsc.org These materials are created by confining the ionic liquid within a host polymer network. rsc.org This can be achieved by directly mixing the ionic liquid with a polymer such as poly(vinylidene fluoride) (PVDF) or poly(methyl methacrylate) (PMMA), or through the in-situ polymerization of a monomer within the ionic liquid. rsc.orgrsc.org

The resulting ion gel combines the mechanical stability of the polymer with the high ionic conductivity of the ionic liquid. nih.gov The polymer network prevents the leakage of the liquid component, while the encapsulated ionic liquid provides a pathway for ion transport. rsc.org The properties of the ion gel, such as its mechanical strength and ionic conductivity, can be tuned by adjusting the composition, specifically the weight percentage of the block copolymer, ionic liquid, and any other components. rsc.org For example, in a system using a Pluronic block copolymer, styrene monomer, and an ionic liquid, increasing the block copolymer concentration enhanced mechanical strength to over 1 MPa while maintaining an ionic conductivity of 3 mS cm⁻¹ at 70 °C. rsc.org

Development of Surface Coatings and Functional Materials

The intrinsic properties of this compound, such as its high viscosity, surface tension, and thermal stability, make it a candidate for developing functional surface coatings and materials for tribological applications. nbinno.com

Ionic liquids are being explored as advanced lubricants and additives to conventional oils. nih.govmdpi.com The ionic nature of these compounds allows them to form stable, layered structures at the interface with metal surfaces, which prevents direct contact and reduces friction and wear. mdpi.com The length of the alkyl chain on the imidazolium cation plays a role in its tribological performance; a longer alkyl group can be beneficial for good lubrication. nih.gov The relatively high viscosity and surface tension of this compound are advantageous for forming a stable lubricating film. nbinno.comnih.gov

In the area of protective coatings, imidazolium-based ionic liquids can function as active anti-corrosion agents. When incorporated into a polymer coating, the ionic liquid can be released upon mechanical damage or exposure to a corrosive medium. mdpi.com The imidazolium cations can then adsorb onto the metal surface, blocking active corrosion sites and passivating the metal. mdpi.com Furthermore, the length of the cation's alkyl chain has been shown to affect the wettability and adhesion of the ionic liquid film on various surfaces. Studies on gold surfaces have shown that increasing the alkyl chain length promotes better film adhesion and a higher wetting ability. rsc.org

PropertyRelevance to Surface ApplicationsInfluence of Alkyl Chain Length
ViscosityFormation of stable lubricating films nih.govGenerally increases with longer chains researchgate.net
Surface TensionAffects wetting and spreading on surfaces nbinno.comCan be tuned by modifying the chain nbinno.com
AdsorptionForms protective layers on metal surfaces mdpi.commdpi.comLonger chains can enhance hydrophobic interactions and film stability nih.gov
WettabilityDetermines coating adhesion and uniformity rsc.orgLonger chains can improve wetting on certain substrates (e.g., gold) rsc.org

This table summarizes key properties of imidazolium-based ionic liquids and how they relate to applications in surface coatings and lubrication, with a focus on the role of the cation's alkyl chain length.

Computational and Theoretical Studies of 1 Methyl 3 Pentylimidazolium Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While comprehensive DFT studies specifically detailing the electronic structure and reactivity of isolated 1-Methyl-3-pentylimidazolium bromide are not extensively available in the reviewed literature, the principles of DFT have been applied to understand systems containing this ionic liquid.

For instance, DFT has been employed to investigate the electronic structures of supramolecular complexes formed between imidazolium-based ionic liquids, including this compound, and other compounds. In a study related to perovskite solar cells, DFT calculations were used to analyze a supramolecule incorporating the 1-Methyl-3-pentylimidazolium cation. The calculations revealed a bandgap of approximately 2.14 eV for the supramolecular structure. researchgate.net Such studies highlight the role of the ionic liquid in modulating the electronic properties of the resulting material. researchgate.net The investigation of localized empty states near the conduction band minimum through DFT provides insights into the electronic behavior and potential applications of materials incorporating this ionic liquid. researchgate.net

Generally, for imidazolium-based ionic liquids, DFT calculations are used to determine optimized geometries, molecular orbital energies (such as HOMO and LUMO), and charge distributions. This information is fundamental to predicting the reactivity of the ionic liquid, including its electrochemical stability and its interaction with other molecules.

Molecular Dynamics (MD) Simulations for Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations have been instrumental in understanding its behavior in aqueous solutions and its interactions with other molecules.

A notable study investigated the local environment of organic dyes in binary mixtures of this compound and water using a combination of fluorescence correlation spectroscopy (FCS) and MD simulations. latrobe.edu.au The simulations revealed that the local concentration of the ionic liquid around less hydrophobic dyes was significantly higher (approximately 3-7 times) than in the bulk solution. latrobe.edu.au In contrast, for a more hydrophobic dye, the local concentration of the ionic liquid was similar to the bulk concentration. latrobe.edu.au

These MD simulations also provided detailed insights into the specific intermolecular interactions. A key finding was the formation of hydrogen bonds between the imidazolium (B1220033) ring of the 1-Methyl-3-pentylimidazolium cation and the carbonyl oxygen atom of the coumarin (B35378) dyes. latrobe.edu.au This C-H···O=C hydrogen bonding plays a crucial role in the solvation dynamics of the system. latrobe.edu.au The simulations indicated a slow component of solvation dynamics in the picosecond timescale (around 100-200 ps), which was in good agreement with experimental observations. latrobe.edu.au

Furthermore, MD simulations have been used to explore the conformational changes of proteins, such as lysozyme (B549824), in the presence of this compound. These studies have shown that the ionic liquid can displace the water solvation layer around the protein, leading to a decrease in the protein's hydrodynamic radius. polyu.edu.hk The flexibility of certain regions of the protein was also observed to be influenced by the presence of the ionic liquid in simulations. polyu.edu.hk

The following table summarizes some of the key findings from MD simulations of this compound in aqueous mixtures.

Property InvestigatedKey FindingReference
Local Concentration around Dyes~3-7 times higher around less hydrophobic dyes compared to bulk. latrobe.edu.au
Intermolecular InteractionsFormation of C-H···O=C hydrogen bonds between the imidazolium ring and coumarin dyes. latrobe.edu.au
Solvation DynamicsA slow component of solvation dynamics on the ~100-200 ps timescale. latrobe.edu.au
Protein InteractionReduction in the hydrodynamic radius of lysozyme due to displacement of the water solvation layer. polyu.edu.hk

Monte Carlo Simulations for Adsorption and Equilibrium Properties

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. They are particularly useful for studying the equilibrium properties of systems and for simulating adsorption phenomena.

While MC simulations are a valuable tool for investigating ionic liquids, specific studies employing this method for the adsorption and equilibrium properties of this compound are not readily found in the surveyed scientific literature. In principle, Grand Canonical Monte Carlo (GCMC) simulations could be used to predict the adsorption isotherms of gases or other small molecules in this ionic liquid, which would be valuable for applications such as gas separation and storage. Similarly, MC simulations in the isothermal-isobaric (NPT) ensemble could be utilized to calculate thermodynamic properties like density, cohesive energy, and heat capacity at different temperatures and pressures.

Prediction of Macroscopic Properties from Molecular Simulations

Molecular simulations, including both MD and MC methods, can be used to predict a variety of macroscopic properties of ionic liquids, bridging the gap between molecular-level understanding and bulk behavior. For this compound, some macroscopic properties have been inferred from MD simulations.

For instance, the density of neat this compound has been reported to be approximately 1.335 g/cm³, which corresponds to a neat concentration of about 5.7 M. latrobe.edu.au MD simulations of its aqueous mixtures have been performed at various concentrations, with corresponding mole fractions calculated based on measured densities of the mixtures. latrobe.edu.au

While these simulations provide valuable data, a systematic computational study focused on the ab initio prediction of a wide range of macroscopic properties (such as viscosity, thermal conductivity, and diffusion coefficients) for pure this compound across different temperatures and pressures is not extensively documented. Such predictive studies are crucial for the design and engineering of ionic liquids for specific applications.

Investigation of Ion Pair Structures and Transition States

The structure and stability of ion pairs in ionic liquids are fundamental to their physical and chemical properties. Computational methods, particularly DFT, are well-suited for investigating the geometries, interaction energies, and vibrational frequencies of these ion pairs.

For this compound, detailed computational investigations focusing specifically on the structure of its ion pairs and the transition states of reactions involving this ionic liquid are not prominently featured in the available literature. Such studies would typically involve optimizing the geometry of the [C5MIM]⁺[Br]⁻ ion pair to find the most stable configurations and calculating the binding energy between the cation and anion. Furthermore, computational analysis of transition states could elucidate reaction mechanisms where this ionic liquid acts as a catalyst or a reactant.

Modeling of Interfacial Phenomena (e.g., Electrode Interfaces)

The behavior of ionic liquids at interfaces, particularly at electrode surfaces, is of paramount importance for their application in electrochemical devices such as batteries and supercapacitors. Molecular modeling provides a powerful lens to examine the structure of the electrical double layer, the orientation of ions at the interface, and the dynamics of charge transfer.

Specific computational studies modeling the interfacial phenomena of this compound at electrode interfaces have not been identified in the reviewed literature. Such simulations would be valuable for understanding how the 1-Methyl-3-pentylimidazolium cation and the bromide anion arrange themselves under an applied potential, which in turn governs the capacitance and energy storage capabilities of devices employing this ionic liquid. These studies often involve large-scale MD simulations with explicit electrode models and can provide insights into the relationship between the molecular structure of the ionic liquid and its performance in electrochemical applications.

Green Chemistry Perspectives and Sustainability Research of 1 Methyl 3 Pentylimidazolium Bromide

Role as a Sustainable Alternative to Traditional Organic Solvents

1-Methyl-3-pentylimidazolium bromide serves as a sustainable alternative to conventional volatile organic compounds (VOCs) used as solvents in a myriad of chemical processes. nbinno.com Traditional organic solvents are often flammable, volatile, and toxic, contributing to air pollution and posing health risks. proquest.com In contrast, the negligible vapor pressure of this compound significantly reduces air pollution and workplace exposure, aligning with the core tenets of green chemistry. isroset.org

The unique properties of this ionic liquid, such as its high polarity and ability to dissolve a wide range of organic and inorganic compounds, make it a versatile medium for various chemical reactions. nbinno.com Its efficacy as a solvent has been demonstrated in numerous applications, including organic synthesis and catalysis. proquest.com The tunability of its properties, achieved by modifying the cation or anion, allows for the design of solvents tailored to specific reaction requirements, a significant advantage over the fixed properties of traditional solvents.

PropertyThis compoundTraditional Organic Solvents (e.g., Benzene, Toluene)
VolatilityVery low / NegligibleHigh
FlammabilityNon-flammableHighly flammable
ToxicityConsidered less toxic than many VOCs, though aquatic toxicity is a concernOften toxic and carcinogenic
RecyclabilityHigh potential for recycling and reuseDifficult and energy-intensive to recycle
Designer PropertiesTunable physicochemical propertiesFixed properties

Reduction of Environmental Impact and Waste Generation

The use of this compound can lead to a significant reduction in environmental impact and waste generation. nbinno.com Its stability and recyclability are key factors in minimizing waste, as the solvent can be recovered and reused multiple times, unlike traditional solvents that are often incinerated after a single use. nbinno.com This aligns with the green chemistry principle of waste prevention.

Furthermore, reactions conducted in this compound can exhibit enhanced reaction rates and selectivity, leading to higher product yields and fewer byproducts. proquest.com This increased efficiency contributes to atom economy and reduces the amount of waste generated per unit of product. In some cases, this ionic liquid can act as both a solvent and a catalyst, eliminating the need for a separate catalyst and simplifying purification processes, which further reduces waste streams. chemrevlett.comtci-thaijo.org While generally considered a greener alternative, it is important to note that imidazolium-based ionic liquids can exhibit toxicity, particularly to aquatic organisms, and their biodegradability can be limited. researchgate.net

Recyclability and Reusability in Green Processes

A significant advantage of this compound from a green chemistry perspective is its potential for recyclability and reusability. nbinno.comisroset.org Its low volatility and high thermal stability allow for the separation of volatile products and reactants by distillation, leaving the ionic liquid behind for reuse. researchgate.net This is a stark contrast to volatile organic solvents, which are often lost to the atmosphere or require energy-intensive distillation for recovery.

Design of Environmentally Benign Synthetic Procedures

This compound has been successfully employed in the design of environmentally benign synthetic procedures. isroset.org Its use as a reaction medium can lead to milder reaction conditions, shorter reaction times, and higher yields compared to conventional methods. isroset.org For example, it has been used as a medium for the green synthesis of 2-phenylbenzoxazole under microwave irradiation, a process that is catalyst-free and offers a simple work-up procedure. isroset.org

Synthetic ApplicationRole of this compoundGreen Advantages
Synthesis of 2-phenylbenzoxazoleReaction mediumCatalyst-free, shorter reaction time, high yield, simple work-up. isroset.org
Synthesis of N-heterocyclesSolvent and/or catalystOften proceeds under milder conditions with improved yields. mdpi.com
Domino reactions for dispiroheterocyclesSolvent and catalystEnvironmentally benign, high yields, short reaction times, no chromatographic separation needed. chemrevlett.com

Low Volatility and Thermal Stability as Green Attributes

The low volatility and high thermal stability of this compound are fundamental to its classification as a green solvent. nbinno.com Its negligible vapor pressure means that it does not readily evaporate into the atmosphere, thus minimizing air pollution and the health risks associated with volatile organic compounds. isroset.org This property also allows for reactions to be carried out at higher temperatures without the need for pressurized systems, which can simplify reactor design and improve safety.

The high thermal stability of imidazolium-based ionic liquids means they can withstand a wide range of operating temperatures without decomposing. proquest.com This robustness is crucial for industrial applications where processes may run at elevated temperatures for extended periods. The thermal decomposition of related imidazolium (B1220033) bromide ionic liquids has been studied, indicating that they break down at high temperatures into volatile alkyl bromides and alkylimidazoles. nih.govmdpi.com This stability is a key factor in their reusability, as they can be subjected to heating for product separation without significant degradation. researchgate.net

Future Research Directions and Emerging Paradigms for 1 Methyl 3 Pentylimidazolium Bromide

Exploration of Novel Synthetic Methodologies

The progression of 1-methyl-3-pentylimidazolium bromide from laboratory curiosity to industrial staple hinges on the development of more efficient, sustainable, and scalable synthetic routes. Future research is intensely focused on moving beyond conventional heating methods, which are often slow and energy-intensive.

Emerging paradigms include the use of alternative energy sources to drive the quaternization reaction between 1-methylimidazole (B24206) and n-pentyl bromide. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for analogous imidazolium (B1220033) ionic liquids. isroset.org Similarly, ultrasound-assisted reactions, a field known as sonochemistry, offer a solvent-free, high-yield pathway under mild conditions. researchgate.netresearchgate.net These methods represent a significant step towards greener chemical production. The future will likely see optimization of these techniques and the exploration of continuous flow reactors for large-scale, efficient synthesis.

Interactive Table: Comparison of Synthetic Methodologies for Imidazolium Bromides

MethodologyKey AdvantagesAreas for Future Research
Conventional Heating Simple setup, well-established procedures.Improving energy efficiency, reducing reaction times.
Microwave-Assisted Rapid heating, shorter reaction times, high yields. isroset.orgScale-up challenges, understanding microwave-specific effects on reaction mechanisms.
Ultrasound-Assisted High yields (>95%) under mild, solvent-free conditions. researchgate.netresearchgate.netOptimization of frequency and power, reactor design for industrial scale.
Biocatalysis Potential for high selectivity and environmentally benign conditions.Identification of suitable enzymes, overcoming enzyme stability issues in ionic liquid precursors.

Deeper Understanding of Structure-Property-Performance Relationships

To unlock the full potential of this compound, a granular understanding of how its molecular structure dictates its physical and chemical properties is essential. The length of the alkyl chain (pentyl in this case) is a critical determinant of properties like viscosity, thermal stability, and antimicrobial activity. mdpi.comacs.orgmdpi.com Generally, for imidazolium-based ionic liquids, viscosity increases with the length of the alkyl chain due to stronger van der Waals interactions. mdpi.com Conversely, thermal stability can be affected, with some studies showing that shorter alkyl chains lead to higher stability. mdpi.com

Future research will delve deeper into these relationships using a synergistic approach of experimental measurement and computational modeling. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can predict how modifications to the cation or anion will influence bulk properties. mdpi.com This predictive power is crucial for designing "task-specific" ionic liquids, where the structure is fine-tuned for optimal performance in a given application, be it as a solvent, catalyst, or electrolyte.

Integration into Multifunctional Materials and Hybrid Systems

A significant emerging paradigm is the transition of this compound from a bulk solvent to an active component within advanced materials. The future lies in its integration into multifunctional and hybrid systems where it imparts specific functionalities.

One promising avenue is the creation of "ionogels," which are quasi-solid materials formed by confining the ionic liquid within a polymer or gelatin matrix. sigmaaldrich.com These materials combine the conductivity and stability of the ionic liquid with the mechanical robustness of a solid, making them suitable for applications like chemoresistive gas sensors or flexible electrolytes. sigmaaldrich.com Another area of intense research is the development of Supported Ionic Liquid Catalysts (SILCs), where the ionic liquid is immobilized on a solid support. This approach combines the high reactivity and selectivity of homogeneous catalysis with the ease of separation and recycling characteristic of heterogeneous catalysis.

Advanced In Situ Spectroscopic Probes for Reaction Monitoring

Understanding the precise role of this compound during a chemical reaction is key to process optimization. The development and application of advanced in situ spectroscopic techniques are paramount. These methods allow researchers to "watch" reactions as they happen in real-time, providing invaluable data on reaction kinetics, intermediates, and mechanisms.

Techniques such as high-pressure infrared spectroscopy, Electron Paramagnetic Resonance (EPR), and various forms of NMR spectroscopy are being adapted to probe the complex environment of ionic liquids. mdpi.comresearchgate.net For instance, research on the Heck reaction in 1-butyl-3-methylimidazolium bromide ([bmim]Br) has successfully used in situ NMR to identify the formation of N-heterocyclic carbene (NHC) complexes of palladium. acs.org This finding was crucial in explaining why the reaction proceeds more efficiently in the bromide ionic liquid compared to others. acs.org Future work will focus on applying these techniques to a wider range of catalytic processes occurring in [C5MIm]Br, providing a deeper level of mechanistic understanding.

Synergistic Applications with Other Green Technologies

The identity of this compound as a "green" solvent is amplified when used in conjunction with other sustainable technologies. Future research will focus on exploiting these synergies to create highly efficient and environmentally benign processes.

Lifecycle Assessment and Scalability Considerations in Industrial Contexts

For this compound to be adopted on an industrial scale, its entire lifecycle must be evaluated for environmental impact and economic viability. A crucial future direction is the application of formal Lifecycle Assessment (LCA) methodologies. An LCA provides a "cradle-to-grave" analysis, evaluating the environmental burdens associated with every stage, from raw material extraction and synthesis to application, recycling, and final disposal. scholarsresearchlibrary.comscispace.com

While specific LCA data for [C5MIm]Br is not yet widely available, methodologies applied to other chemicals like methyl bromide highlight the key areas of focus: the environmental cost of raw materials (e.g., methanol (B129727) production), energy consumption during synthesis, and end-of-life impact. scholarsresearchlibrary.comscispace.com Future research must undertake a rigorous LCA for [C5MIm]Br production pathways (e.g., conventional vs. microwave synthesis) to identify environmental hotspots and guide the development of more sustainable processes. Alongside this, scalability studies will be essential to translate efficient laboratory-scale syntheses into robust, cost-effective industrial production, ensuring that this promising ionic liquid can deliver on its green potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 1-methyl-3-pentylimidazolium bromide, and how can purity be ensured?

  • Methodology : The compound is synthesized via quaternization of N-methylimidazole with n-pentyl bromide. A typical procedure involves heating equimolar amounts (e.g., 15 mmol N-methylimidazole and 18 mmol n-pentyl bromide) at 80°C for 1–4 hours under reflux. Microwave irradiation can enhance reaction efficiency . Post-synthesis, unreacted bromide is removed by ether washes, followed by vacuum drying. Yield optimization (56%–90%) depends on reaction time, temperature, and molar ratios . Purity is confirmed via TLC and spectroscopic characterization (e.g., NMR, IR) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • 1H-NMR : Peaks at δ 0.89 (CH3), 1.25–1.76 (CH2 chains), 3.86 (N-CH3), and 7.74–9.25 (imidazolium protons) confirm structure .
  • IR : Absorbance bands for C-H stretching (2800–3100 cm⁻¹) and imidazolium ring vibrations (1550–1650 cm⁻¹) are diagnostic .
  • UV-Vis : Solvent-dependent spectra (e.g., in DMSO) identify π→π* transitions in the aromatic system .

Q. How is this ionic liquid utilized as a solvent or catalyst in green synthesis?

  • Applications : Acts as a dual solvent-catalyst in microwave-assisted reactions, such as synthesizing 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde. Advantages include recyclability, reduced reaction times, and elimination of volatile organic solvents . Mechanistic studies suggest the ionic liquid stabilizes intermediates via hydrogen bonding and electrostatic interactions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported synthesis yields?

  • Approach : Yield discrepancies (e.g., 56% vs. 90%) arise from variations in reaction conditions (e.g., microwave vs. conventional heating, stoichiometry). Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, molar ratio). For instance, excess alkyl bromide (1.2:1 molar ratio) improves quaternization efficiency . Purification protocols (e.g., ether washes, vacuum drying) also impact final purity .

Q. How does this compound influence protein conformation in biophysical studies?

  • Findings : At ~2 mol%, the ionic liquid induces flexibility in lysozyme loop regions, as shown by fluorescence correlation spectroscopy and molecular dynamics simulations. Conformational changes are concentration-dependent, with higher concentrations (~5 mol%) causing compaction due to altered solvation dynamics . These insights are critical for designing biocompatible ionic liquids for protein stabilization.

Q. What methodologies quantify solute-solvent interactions with amino acids?

  • Techniques : Volumetric (density) and viscometric analyses at varying temperatures (e.g., 298.15–318.15 K) reveal interactions. For example, apparent molar volumes and viscosity B-coefficients indicate strong ion-dipole interactions between the ionic liquid and amino acids like L-valine or glycine . These studies inform its use in stabilizing biomolecules in aqueous-IL mixtures.

Q. How can computational modeling predict its behavior in complex systems?

  • Tools : Molecular dynamics (MD) simulations track ion-pair dynamics and hydrogen-bonding networks. Density Functional Theory (DFT) calculations elucidate electronic interactions in catalytic cycles. For example, MD simulations correlate lysozyme flexibility with IL concentration, validated by experimental spectroscopy .

Methodological Considerations

Q. What are the best practices for ecotoxicological assessment of this ionic liquid?

  • Guidelines : While direct data on this compound are limited, related imidazolium bromides (e.g., 1-methyl-3-octylimidazolium bromide) show developmental toxicity in Daphnia magna (48h LC50: 0.95 mg/L). Multigenerational assays and intrinsic growth rate (r) measurements are recommended to evaluate chronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.